molecular formula C8H7NO2 B1283742 2-Formylbenzamide CAS No. 87963-75-5

2-Formylbenzamide

Cat. No. B1283742
CAS RN: 87963-75-5
M. Wt: 149.15 g/mol
InChI Key: BIZCBYJEVMKIDD-UHFFFAOYSA-N
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Description

2-Formylbenzamide is a chemical compound that is part of the benzamide family, which is characterized by a benzene ring attached to an amide group. The formyl group in 2-formylbenzamide indicates the presence of an aldehyde functional group attached to the second carbon of the benzene ring. This compound is of interest due to its potential in forming various tautomeric structures and its relevance in chemical synthesis and biological activity.

Synthesis Analysis

The synthesis of compounds related to 2-formylbenzamide, such as 2-(N-allylsulfamoyl)-N-propylbenzamide, involves innovative methods like tandem one-pot reactions under sonication. This approach can lead to the formation of complex molecules with specific orientations of functional groups, as seen in the synthesis of the title molecule in paper . Additionally, the synthesis of tautomeric pairs, such as hydroxylactam–acylamide or aminolactone–iminocarboxylic acid, is influenced by the method of preparation and the basicity of the amine used, as discussed in paper .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often complex, with various rotational orientations and intramolecular hydrogen bonding, as seen in the case of 2-(N-allylsulfamoyl)-N-propylbenzamide . The crystal structure analysis of related compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, reveals monoclinic space groups and stabilization through pi-pi conjugation and hydrogen bonding interactions . Polymorphism is another aspect of molecular structure analysis, where different crystal forms can be obtained through recrystallization, as observed in 2-benzoyl-N,N-diethylbenzamide .

Chemical Reactions Analysis

The chemical behavior of 2-formylbenzamide derivatives can involve tautomerism, where the compound can exist in multiple forms that are interconvertible. For instance, ring–chain tautomerism has been studied in N-methyl- and N-(substituted phenyl)-2-formylbenzamides, where the equilibrium between different tautomers can be estimated from pKa values . These tautomeric shifts are significant as they can affect the chemical reactivity and biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The intramolecular and intermolecular interactions, such as hydrogen bonds and pi interactions, play a crucial role in determining the crystal packing and stability of these compounds . The polymorphism observed in compounds like 2-benzoyl-N,N-diethylbenzamide indicates that different solvents and conditions can lead to the formation of various stable forms with distinct physical properties . Additionally, the electronic properties, such as the HOMO-LUMO energy gap, can be calculated using density functional theory and compared with experimental data to understand the reactivity of these molecules .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Functional Derivatives Synthesis : 2-Formylbenzamide has been used in the synthesis of diverse chemical derivatives. For example, 2-substituted 3-chlorobenzaldehydes, prepared from 2-(3-chlorophenyl)-1,3-dioxolanes, utilized ortho-lithiation strategies involving 2-formylbenzamide derivatives (Aksjonova et al., 2012).

  • Isoindoloquinazoline Derivatives Synthesis : 2-Formylbenzamide reacted with various amino compounds in deep eutectic solvents to produce derivatives like isoindoloquinazoline, showcasing efficient, mild, and operational simplicity (Devi et al., 2016).

  • Multicomponent Reactions : A four-component reaction involving 2-formylbenzamide demonstrated the synthesis of complex compounds like 2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)-N-alkylbenzamide, highlighting the versatility of 2-formylbenzamide in organic synthesis (Soleimani et al., 2013).

Polymorphism and Material Science

  • Polymorph Studies : Research on polymorphs of compounds related to 2-formylbenzamide, like 2-benzoyl-N,N-diethylbenzamide, has contributed to understanding crystal structures and stability under various conditions, informing material science applications (Moraes et al., 2021).

  • Mechanical Properties of Polymorphs : Studies on fluorinated amides related to 2-formylbenzamide revealed significant insights into the mechanical properties of polymorphs, crucial for material design and engineering (Mondal et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-Formylbenzamide are currently not well-defined in the literature. The compound is a derivative of benzamide, which is known to interact with various biological targets. The specific targets of 2-formylbenzamide remain to be elucidated .

Mode of Action

The exact mode of action of 2-Formylbenzamide is not clearly documented. As a benzamide derivative, it may share some of the interactions that benzamides have with biological targets. These interactions often involve binding to the target molecule, leading to changes in its function . .

Biochemical Pathways

The biochemical pathways affected by 2-Formylbenzamide are not well-studied. Given its structural similarity to benzamide, it may influence similar pathways. Benzamides are known to interact with various biochemical pathways, including those involved in cell signaling and metabolism . .

Pharmacokinetics

For instance, it has a relatively low molecular weight (149.15 g/mol), which may favor absorption and distribution . Its polar surface area and the presence of hydrogen bond acceptors and donors could influence its solubility and permeability .

Result of Action

It has been suggested that 2-formylbenzamide may have inhibitory effects on inflammatory diseases

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Formylbenzamide is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially influence its action. For instance, its boiling point is 322.3±25.0 °C at 760 mmHg, suggesting that it is stable under normal physiological conditions .

properties

IUPAC Name

2-formylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZCBYJEVMKIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573392
Record name 2-Formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylbenzamide

CAS RN

87963-75-5
Record name 2-Formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formylbenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2-formylbenzamide derivatives that influence their reactivity?

A: 2-Formylbenzamide derivatives possess a unique structure that allows for intriguing chemical transformations. The presence of both an aldehyde group and an amide group ortho to each other on a benzene ring facilitates intramolecular reactions. [, ] For instance, 2-formylbenzamides can exist in equilibrium with their cyclic tautomers, such as hydroxylactams or aminolactones, depending on the substituents and reaction conditions. [] The nature of the substituents on the nitrogen of the amide group also plays a crucial role in determining the preferred tautomeric form and reactivity. []

Q2: How does the photoreactivity of 2-formylbenzamides differ from 2-formylbenzylamines?

A: While both 2-formylbenzamides and 2-formylbenzylamines can undergo photochemical reactions, their products differ significantly. Irradiation of 2-formylbenzylamine in the presence of fumarates leads to the formation of adducts, suggesting the intermediacy of a quinodimethane species. [] Conversely, photolysis of 2-formylbenzamides yields amino lactones, highlighting the distinct reactivity arising from the presence of the amide moiety. []

Q3: Can 2-formylbenzoic acid derivatives be synthesized from readily available starting materials?

A: Yes, 2-formylbenzoic acid derivatives, specifically 3-cyanophthalides, can be efficiently synthesized from phthalaldehydic acids. [] This transformation employs trimethylsilyl cyanide (TMSCN) in the presence of iodobenzene diacetate (PhI(OAc)2) and boron trifluoride etherate (BF3.OEt2) as reagents. This method tolerates a variety of substituents on the phthalaldehydic acid framework and can also be applied to the synthesis of 3-cyanophthalides from the corresponding 2-formylbenzamides. []

Q4: How does the presence of a chlorine atom at the 6-position affect the tautomeric behavior of 2-formylbenzamides and 2-formylbenzoic acid esters?

A: Introducing a chlorine atom at the 6-position of the benzene ring significantly impacts the tautomeric equilibrium. While 6-chloro-2-formylbenzamide exists exclusively in its cyclic form, 6-chloro-2-formylbenzoic acid esters exhibit both open-chain and cyclic tautomeric forms. [] This difference highlights the subtle interplay between electronic effects imparted by the substituents and the inherent preference for ring-chain tautomerism in these systems. []

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